molecular formula C15H12BrClN2O2S B4863605 3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid

3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid

Cat. No.: B4863605
M. Wt: 399.7 g/mol
InChI Key: WZYHTVHYMPYTDL-UHFFFAOYSA-N
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Description

3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-methylbenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: A structurally similar compound with different substituents.

    4-Bromo-3-methylbenzoic acid: Another related compound with variations in the position of substituents.

Uniqueness

3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the carbamothioyl group

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYHTVHYMPYTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid
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3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid
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3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid
Reactant of Route 4
3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid
Reactant of Route 5
3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid
Reactant of Route 6
3-{[(4-Bromo-2-chlorophenyl)carbamothioyl]amino}-4-methylbenzoic acid

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